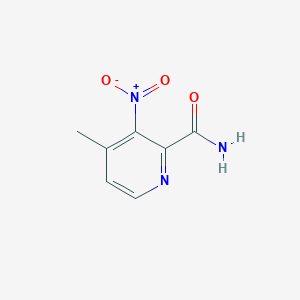![molecular formula C12H15NO4 B12864058 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- is a synthetic compound belonging to the oxazolidinone class. This class of compounds is known for its antibacterial properties and is widely used in medicinal chemistry. The compound features a 1,3-oxazolidin-2-one nucleus, which is a popular heterocyclic framework in synthetic organic chemistry .
Métodos De Preparación
The synthesis of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- involves several synthetic routes. One common method is the intramolecular cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride at room temperature . Industrial production methods often involve these synthetic routes, optimized for large-scale production.
Análisis De Reacciones Químicas
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, triazabicyclodecene, and hypervalent iodine compounds . Major products formed from these reactions include various substituted oxazolidinones, which are valuable intermediates in the synthesis of other biologically active compounds .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a chiral auxiliary in stereoselective transformations . It also serves as a key intermediate in the synthesis of antibacterial agents, such as linezolid and tedizolid . Additionally, its derivatives are being investigated for their potential use in treating multidrug-resistant bacterial infections .
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- involves the inhibition of bacterial protein synthesis. It acts on the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition disrupts the translation process, effectively halting bacterial growth and proliferation .
Comparación Con Compuestos Similares
Similar compounds to 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- include linezolid and tedizolid, which are also oxazolidinones . Linezolid is a synthetic oxazolidinone with bacteriostatic activity against gram-positive organisms, while tedizolid is a newer drug in the same class with a comparable spectrum of activity . The uniqueness of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other oxazolidinones .
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-16-8-11-6-13(12(15)17-11)10-4-2-9(7-14)3-5-10/h2-5,11,14H,6-8H2,1H3 |
Clave InChI |
BLOWSMGDSQFLGH-UHFFFAOYSA-N |
SMILES canónico |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


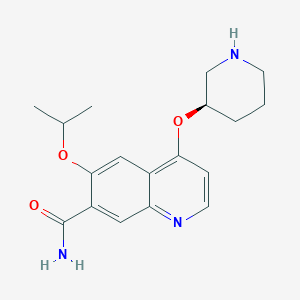
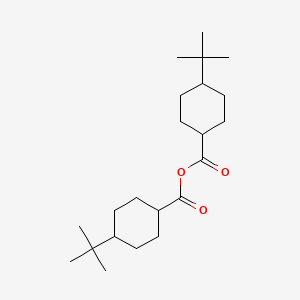
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
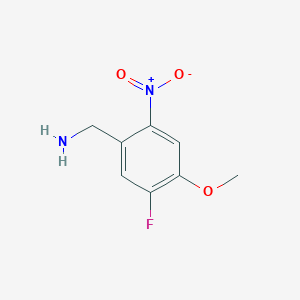

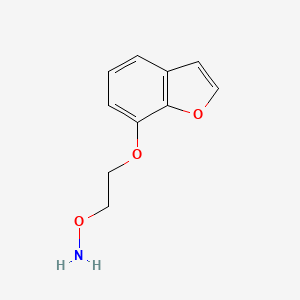
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
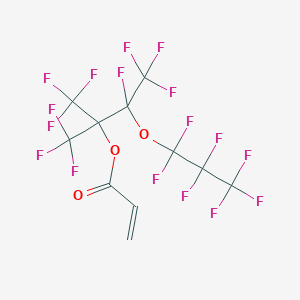

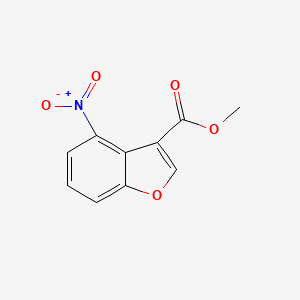

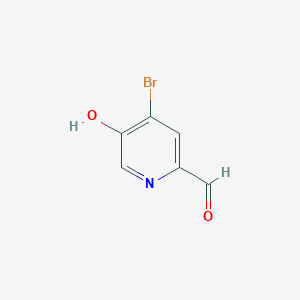
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
